![molecular formula C12H21NO B4926679 1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol
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Overview
Description
1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol, also known as muscarine, is a natural product found in certain mushrooms. It is a potent agonist of muscarinic acetylcholine receptors, which are involved in various physiological processes in the body. The compound has been the subject of extensive scientific research due to its potential therapeutic applications and its role in the toxicity of certain mushrooms.
Mechanism of Action
Muscarine acts as an agonist of muscarinic acetylcholine receptors, which are widely distributed throughout the body and play a role in various physiological processes such as neurotransmission, cardiovascular function, and smooth muscle contraction. The binding of 1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol to these receptors leads to a cascade of intracellular events that ultimately result in the physiological effects of the compound.
Biochemical and Physiological Effects
The physiological effects of 1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol are primarily mediated through its activation of muscarinic acetylcholine receptors. These effects include increased salivation, sweating, and gastrointestinal motility, as well as decreased heart rate and blood pressure. In higher doses, 1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol can cause severe toxicity, including convulsions, respiratory failure, and even death.
Advantages and Limitations for Lab Experiments
Muscarine is a valuable tool for studying the physiological effects of muscarinic receptor activation in vitro and in vivo. However, its toxicity and potential for adverse effects limit its use in certain experimental settings. Alternative agonists and antagonists of muscarinic receptors may be preferred in some cases.
Future Directions
Future research on 1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol may focus on its potential therapeutic applications in neurological disorders, as well as its role in the toxicity of certain mushrooms. The development of more selective muscarinic receptor agonists and antagonists may also be an area of interest for drug development. Additionally, further studies on the biochemical and physiological effects of 1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol may provide insights into the role of muscarinic receptors in various physiological processes.
Synthesis Methods
Muscarine can be synthesized through various methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of muscone with hydroxylamine hydrochloride to form the intermediate 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-hydroxylamine, which is then converted to 1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol through a series of steps involving reduction, methylation, and hydrolysis.
Scientific Research Applications
Muscarine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and memory in animal models, and may also have neuroprotective effects.
properties
IUPAC Name |
1,7,7-trimethyl-3-(methyliminomethyl)bicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)9-5-6-12(11,3)10(14)8(9)7-13-4/h7-10,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKIQCUKNLFWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2C=NC)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,7-Trimethyl-3-(methyliminomethyl)bicyclo[2.2.1]heptan-2-ol |
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